molecular formula C20H30N4O2 B5498363 (4aS*,8aR*)-1-butyl-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one

(4aS*,8aR*)-1-butyl-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one

Cat. No. B5498363
M. Wt: 358.5 g/mol
InChI Key: JINUAFYKPNTYOU-DLBZAZTESA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms. The presence of the imidazole ring suggests that the compound might have applications in medicinal chemistry, as many biologically active molecules, such as certain vitamins and antibiotics, contain an imidazole ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the imidazole ring, followed by various functional group interconversions and coupling reactions. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of the compound can be predicted based on its formula. It likely has a complex three-dimensional structure due to the presence of the cyclopropyl group and the octahydro-1,6-naphthyridin-2(1H)-one moiety. The stereochemistry at the 4a and 8a positions suggests that there are chiral centers in the molecule, which means the compound can exist as enantiomers .


Chemical Reactions Analysis

The reactivity of the compound would be influenced by the functional groups present in it. The imidazole ring, for instance, is aromatic and can participate in electrophilic substitution reactions. The carbonyl group is also a reactive site and can undergo various reactions such as nucleophilic addition or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure and the functional groups present. For instance, the presence of the imidazole ring might make the compound somewhat polar, affecting its solubility in different solvents .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The compound could potentially be of interest in medicinal chemistry due to the presence of the imidazole ring. Future research could explore its biological activity and potential applications in drug design .

properties

IUPAC Name

(4aS,8aR)-1-butyl-6-[1-(imidazol-1-ylmethyl)cyclopropanecarbonyl]-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O2/c1-2-3-10-24-17-6-11-23(13-16(17)4-5-18(24)25)19(26)20(7-8-20)14-22-12-9-21-15-22/h9,12,15-17H,2-8,10-11,13-14H2,1H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINUAFYKPNTYOU-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2CCN(CC2CCC1=O)C(=O)C3(CC3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1[C@@H]2CCN(C[C@@H]2CCC1=O)C(=O)C3(CC3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aS*,8aR*)-1-butyl-6-{[1-(1H-imidazol-1-ylmethyl)cyclopropyl]carbonyl}octahydro-1,6-naphthyridin-2(1H)-one

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